molecular formula C7H4BrFO2 B3034629 3-Bromo-6-fluoro-2-hydroxybenzaldehyde CAS No. 199287-82-6

3-Bromo-6-fluoro-2-hydroxybenzaldehyde

Cat. No.: B3034629
CAS No.: 199287-82-6
M. Wt: 219.01 g/mol
InChI Key: DAWSNYZORFNMGT-UHFFFAOYSA-N
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Description

3-Bromo-6-fluoro-2-hydroxybenzaldehyde: is an organic compound with the molecular formula C7H4BrFO2 . It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, and hydroxyl groups. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Scientific Research Applications

Chemistry: 3-Bromo-6-fluoro-2-hydroxybenzaldehyde is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology and Medicine: In biological and medicinal research, this compound is used to study the effects of halogenated benzaldehydes on biological systems. It is also explored for its potential therapeutic applications .

Industry: In the industrial sector, this compound is used in the production of dyes and pigments.

Safety and Hazards

This compound is classified as a hazardous substance. It has been associated with several hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-fluoro-2-hydroxybenzaldehyde can be achieved through several methods. One common method involves the reaction of 2-amino-4-bromo-6-fluorophenol with chloral in an appropriate solvent to form 2-(2-bromo-4-fluorophenoxymethyl)phenol. This intermediate is then reacted with sodium hypochlorite and germanium trichloride under alkaline conditions to yield this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-fluoro-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium hydroxide (NaOH) and various nucleophiles can be used for substitution reactions.

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Bromo-6-fluoro-2-hydroxybenzaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various effects depending on the specific application .

Comparison with Similar Compounds

  • 3-Bromo-2-fluoro-6-hydroxybenzaldehyde
  • 3-Bromo-4-hydroxybenzaldehyde
  • 2-Bromo-6-fluorobenzaldehyde

Comparison: 3-Bromo-6-fluoro-2-hydroxybenzaldehyde is unique due to the specific positioning of the bromine, fluorine, and hydroxyl groups on the benzene ring. This unique arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .

Properties

IUPAC Name

3-bromo-6-fluoro-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-5-1-2-6(9)4(3-10)7(5)11/h1-3,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWSNYZORFNMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ozone was conducted into a solution of 8.0 g (35 mmol) of 7-bromo-4-fluoro-2-methylbenzofuran at -78° C. until the colour became blue. Subsequently, argon was conducted through the solution which was then treated at -78° C. with 13 ml of dimethyl sulfide. After warming to room temperature the solution was concentrated in a vacuum and the residue was dissolved in 50 ml of ethanol. After the addition of 50 ml of 3% sodium hydrogen carbonate solution the mixture was stirred at 70° for 30 minutes. Subsequently, the mixture was poured on to 200 ml of ice-water, made acid with 10% HCl and extracted three times with 150 ml of diethyl ether. After drying over sodium sulfate concentration was carried out in a vacuum. The crude product obtained was purified by column chromatography on silica gel (dichloromethane/hexane 4:1). There were obtained 7.5 g (98%) of 3-bromo-6-fluoro-2-hydroxy-benzaldehyde as a pale yellow oil, which was used immediately in the next reaction.
Name
Ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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